molecular formula C21H25ClN6O3 B2547876 N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE CAS No. 1179396-24-7

N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE

Cat. No.: B2547876
CAS No.: 1179396-24-7
M. Wt: 444.92
InChI Key: UCGRSLXLLSXPGW-UHFFFAOYSA-N
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Description

N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its triazine core, substituted with methoxyphenyl and morpholine groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions.

    Morpholine Introduction: The morpholine group is added through a substitution reaction, often under basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine compounds.

Scientific Research Applications

N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methacrylamide
  • 4-Methylphenethylamine

Uniqueness

N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and morpholine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3.ClH/c1-28-17-8-6-15(7-9-17)22-19-24-20(23-16-4-3-5-18(14-16)29-2)26-21(25-19)27-10-12-30-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGRSLXLLSXPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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